molecular formula C19H18N2O4S B2989416 ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate

Cat. No.: B2989416
M. Wt: 370.4 g/mol
InChI Key: QWFFNPUNYLOACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO can lead to an increase in these neurotransmitters, which can have various effects on mood and behavior.

Mode of Action

This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain. The compound’s unique structure, particularly the presence of the 1,4-benzothiazin-2-yl group, is likely key to its interaction with MAO .

Biochemical Pathways

The inhibition of MAO affects several biochemical pathways. Primarily, it impacts the metabolic pathway of various neurotransmitters. By inhibiting MAO, this compound prevents the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft. This can enhance neurotransmission and lead to various downstream effects, including potential mood elevation .

Result of Action

The result of the action of this compound is an increase in the levels of certain neurotransmitters in the brain due to the inhibition of MAO. This can lead to changes in mood and behavior. The exact molecular and cellular effects would depend on a variety of factors, including the specific neurotransmitters involved and the individual’s overall brain chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or compounds, the pH of the environment, and the presence of certain enzymes or transport proteins. Additionally, individual factors such as genetics, age, and overall health can also impact the compound’s action .

Properties

IUPAC Name

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-2-25-19(24)12-7-9-13(10-8-12)20-17(22)11-16-18(23)21-14-5-3-4-6-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFFNPUNYLOACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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